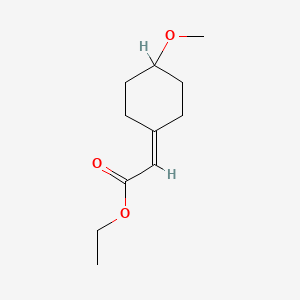
Ethyl 2-(4-methoxycyclohexylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-methoxycyclohexylidene)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This particular compound features a cyclohexylidene ring substituted with a methoxy group and an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-methoxycyclohexylidene)acetate typically involves the reaction of 4-methoxycyclohexanone with ethyl acetate in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired ester. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxycyclohexylidene)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcoholic solvents.
Major Products
Oxidation: 2-(4-hydroxycyclohexylidene)acetate
Reduction: Ethyl 2-(4-methoxycyclohexyl)ethanol
Substitution: Ethyl 2-(4-substituted-cyclohexylidene)acetate
Scientific Research Applications
Ethyl 2-(4-methoxycyclohexylidene)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methoxycyclohexylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and ester moiety play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar functional group but lacking the cyclohexylidene ring.
Methyl 2-(4-methoxycyclohexylidene)acetate: Similar structure but with a methyl group instead of an ethyl group.
Cyclohexyl acetate: Contains a cyclohexyl ring but lacks the methoxy group and the double bond.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the cyclohexylidene ring makes it a valuable compound for various applications, distinguishing it from simpler esters.
Properties
CAS No. |
55103-56-5 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 2-(4-methoxycyclohexylidene)acetate |
InChI |
InChI=1S/C11H18O3/c1-3-14-11(12)8-9-4-6-10(13-2)7-5-9/h8,10H,3-7H2,1-2H3 |
InChI Key |
FDLBWCKJHBAADM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCC(CC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















